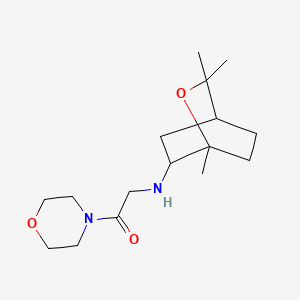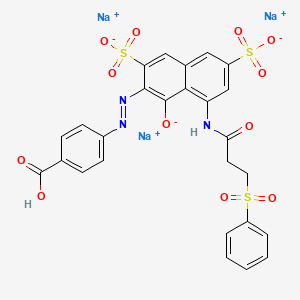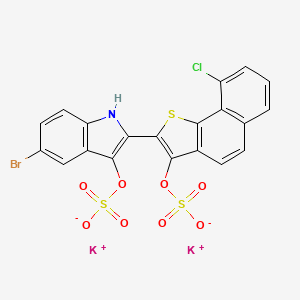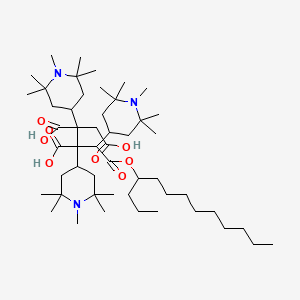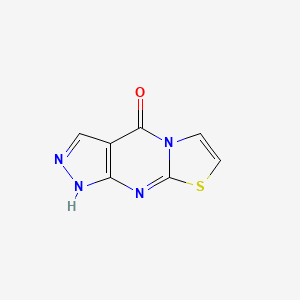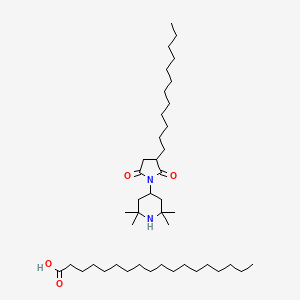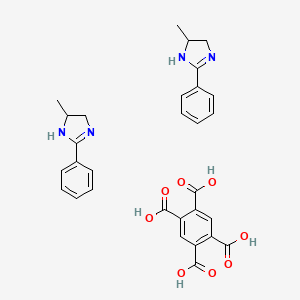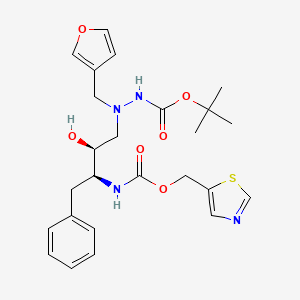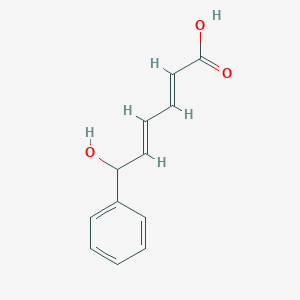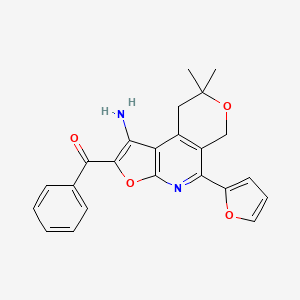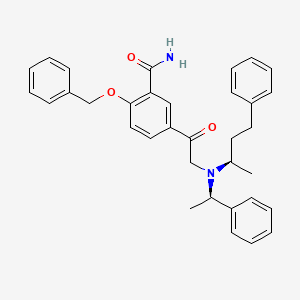
3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile is a chemical compound with the molecular formula C15H12ClN3 It is known for its unique structure, which includes a triazene group and a carbonitrile group attached to a chlorinated tolyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile typically involves the reaction of 5-chloro-o-toluidine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to form the triazene compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The chlorinated tolyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted tolyl derivatives.
Applications De Recherche Scientifique
3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Chloro-o-tolyl)-5-phenyl-1H-1,2,4-triazole: Similar in structure but with a phenyl group instead of a carbonitrile group.
3-(5-Chloro-o-tolyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole: Contains a methoxyphenyl group, differing in its substituent on the triazole ring.
Uniqueness
3-(5-Chloro-o-tolyl)-1-triazene-1-carbonitrile is unique due to its combination of a triazene group and a carbonitrile group, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94236-81-4 |
|---|---|
Formule moléculaire |
C8H7ClN4 |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
[(5-chloro-2-methylphenyl)diazenyl]cyanamide |
InChI |
InChI=1S/C8H7ClN4/c1-6-2-3-7(9)4-8(6)12-13-11-5-10/h2-4H,1H3,(H,11,12) |
Clé InChI |
PXYNLRQWJQPSSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N=NNC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


